(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17999330
InChI: InChI=1S/C21H30O3/c1-5-6-7-8-16-12-19(23-3)21(20(13-16)24-4)18-11-15(2)9-10-17(18)14-22/h11-14,17-18H,5-10H2,1-4H3/t17-,18-/m0/s1
SMILES:
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde

CAS No.:

Cat. No.: VC17999330

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde -

Specification

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde
Standard InChI InChI=1S/C21H30O3/c1-5-6-7-8-16-12-19(23-3)21(20(13-16)24-4)18-11-15(2)9-10-17(18)14-22/h11-14,17-18H,5-10H2,1-4H3/t17-,18-/m0/s1
Standard InChI Key ZFXKYSGJMJDSOG-ROUUACIJSA-N
Isomeric SMILES CCCCCC1=CC(=C(C(=C1)OC)[C@H]2C=C(CC[C@H]2C=O)C)OC
Canonical SMILES CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C=O)C)OC

Introduction

Chemical Structure and Stereochemical Analysis

The molecular architecture of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde integrates a cyclohexene ring system with distinct substituents that dictate its reactivity and conformational behavior. The cyclohex-3-ene backbone adopts a non-planar conformation due to the double bond at the 3-position, which introduces strain and influences ring puckering . The carbaldehyde group at the 1-position serves as an electrophilic site, enabling nucleophilic additions or condensations, while the 4-methyl group contributes to steric effects and modulates ring strain.

The 2,6-dimethoxy-4-pentylphenyl substituent introduces both electronic and steric complexity. The methoxy groups at the 2- and 6-positions create strong electron-donating effects, enhancing the aromatic system’s electron density. This substitution pattern also imposes steric hindrance, restricting rotational freedom around the phenyl-cyclohexene bond . The pentyl chain at the 4-position enhances lipophilicity, a property critical for membrane permeability in bioactive molecules.

The (1R,2S) stereochemistry is pivotal for chiral recognition in biological systems. Computational modeling suggests that this configuration stabilizes the molecule through intramolecular hydrogen bonding between the aldehyde oxygen and the methoxy groups, reducing conformational flexibility .

PropertyValue/Description
Molecular FormulaC₂₂H₃₀O₃
Molecular Weight342.47 g/mol
XLogP3-AA (Lipophilicity)4.7 (predicted)
Hydrogen Bond Donors1 (aldehyde proton)
Hydrogen Bond Acceptors3 (two methoxy oxygens, aldehyde oxygen)

Synthesis and Characterization

Synthetic Routes

The synthesis of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde typically involves a multi-step sequence starting from functionalized cyclohexene precursors. A common approach employs Diels-Alder cycloaddition between a diene and a dienophile to construct the cyclohexene core. For instance, reacting 4-methyl-1,3-pentadiene with an α,β-unsaturated aldehyde derivative yields the cyclohexene ring with the requisite carbaldehyde group .

Introducing the 2,6-dimethoxy-4-pentylphenyl group requires Friedel-Crafts alkylation or Suzuki-Miyaura coupling. The latter is favored for its stereochemical control, utilizing a palladium catalyst to cross-couple a brominated cyclohexene intermediate with a 4-pentyl-2,6-dimethoxyphenylboronic acid . Asymmetric catalysis ensures the (1R,2S) configuration, often employing chiral ligands such as BINAP or phosphoramidites.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H NMR spectrum displays characteristic signals:

  • A singlet at δ 9.8–10.2 ppm for the aldehyde proton.

  • Doublets of doublets between δ 5.5–6.2 ppm for the cyclohexene protons.

  • A triplet at δ 0.8–1.0 ppm for the terminal methyl group of the pentyl chain .

Infrared (IR) spectroscopy reveals a strong absorption band at ~1700 cm⁻¹, corresponding to the carbonyl stretch of the aldehyde group. Methoxy C-O stretches appear at ~1250 cm⁻¹ .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents such as water (<0.1 mg/mL) but is highly soluble in chloroform, dichloromethane, and dimethyl sulfoxide. Its stability under ambient conditions is moderate, with degradation observed under prolonged exposure to light or acidic environments. The aldehyde group is susceptible to oxidation, necessitating storage under inert atmospheres .

Crystallographic Data

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁. The cyclohexene ring adopts a half-chair conformation, while the pentyl chain extends orthogonally to minimize steric clashes with the methoxy groups .

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